Amorfrutin A

Description

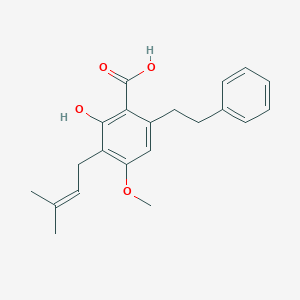

2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-phenethylbenzoic acid has been reported in Glycyrrhiza acanthocarpa, Amorpha fruticosa, and Cajanus cajan with data available.

an antidiabetic agent that inhibits NF-kappaB activation; structure in first source

Properties

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-9,13,22H,10-12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNFTPUIYFUXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591701 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80489-90-3 | |

| Record name | 2-Hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(2-phenylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amorfrutin A as a Selective Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonist: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the edible parts of legumes such as Amorpha fruticosa and Glycyrrhiza foetida, has emerged as a promising selective PPARγ modulator (SPPARγM) with potent antidiabetic and anti-inflammatory properties.[1][2][3] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, this compound exhibits a distinct mechanism of action that leads to selective gene expression and a favorable physiological profile, mitigating some of the undesirable side effects associated with TZD therapy.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Partial Agonism of PPARγ

This compound functions as a partial agonist of PPARγ, a ligand-activated nuclear receptor that is a master regulator of adipogenesis, glucose and lipid metabolism, and inflammation.[4][5][6] The partial agonism of this compound results in a more targeted modulation of PPARγ activity compared to full agonists.

Upon entering the cell, this compound binds directly to the ligand-binding domain (LBD) of PPARγ.[1][7] This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor molecules and the recruitment of coactivator complexes.[8][9] The this compound-PPARγ complex then forms a heterodimer with the retinoid X receptor (RXR).[5][10] This heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][10]

Key characteristics of this compound's interaction with PPARγ include its stabilization of helix H3 and the β-sheet region of the LBD, without significant interaction with helix H12, a feature common among partial agonists.[7][11] This selective structural rearrangement is believed to be the basis for its differential gene regulatory profile compared to full agonists.[11]

Quantitative Analysis of this compound and PPARγ Interaction

The binding affinity and efficacy of this compound and its derivatives for PPAR subtypes have been quantified in several studies. The following tables summarize these key quantitative parameters.

| Compound | PPARγ Ki [μM] | PPARα Ki [μM] | PPARβ/δ Ki [μM] | Selectivity for PPARγ | Reference |

| This compound (1) | 0.236 | 27 | 27 | ~114-fold | [1][8] |

| Amorfrutin 2 | 0.287 | 25 | 17 | ~59 to 87-fold | [1] |

| Amorfrutin B | 0.019 | 0.98 | 0.81 | ~42 to 51-fold | [7][12] |

| Rosiglitazone | ~0.064 | - | - | - | [8] |

| Pioglitazone | 0.584 | - | - | - | [8] |

Table 1: Comparative Binding Affinities (Ki) of Amorfrutins and Thiazolidinediones for PPAR Subtypes. Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][7][8][12]

| Compound | PPARγ EC50 [μM] | Efficacy [% of Rosiglitazone] | Reference |

| This compound (1) | 0.458 | 39 | [1][8] |

| Amorfrutin B | 0.073 | - | [3] |

| Rosiglitazone | - | 100 | [1] |

Table 2: Functional Activity of this compound and B on PPARγ. EC50 represents the concentration for 50% of maximal activation. Efficacy is relative to the full agonist rosiglitazone.[1][3][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for assessing its activity.

References

- 1. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amorfrutins are potent antidiabetic dietary natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]

- 7. pure.mpg.de [pure.mpg.de]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Amorfrutin A in Metabolic Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the fruit of Amorpha fruticosa and the root of Glycyrrhiza foetida, has emerged as a promising therapeutic agent for the management of metabolic diseases.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental methodologies used to elucidate its function. As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, this compound offers a potential alternative to existing treatments for type 2 diabetes and other metabolic disorders, with a favorable side-effect profile.[2][3]

Core Mechanism of Action: Selective PPARγ Modulation

This compound functions as a partial agonist of PPARγ, a nuclear receptor that is a master regulator of lipid and glucose metabolism.[1][2] Unlike full agonists such as the thiazolidinedione (TZD) class of drugs, this compound's partial agonism leads to a selective modulation of PPARγ target genes.[4][5] This selective action is thought to contribute to its beneficial metabolic effects without the adverse side effects commonly associated with full PPARγ activation, such as weight gain and fluid retention.[2][6]

Signaling Pathway of this compound via PPARγ

Quantitative Data on this compound's Biological Activity

The following tables summarize the key quantitative data on the interaction of this compound and its analogue, Amorfrutin B, with PPAR subtypes and their effects on metabolic parameters in preclinical models.

Table 1: In Vitro Activity of Amorfrutins on PPAR Subtypes

| Compound | PPAR Subtype | Binding Affinity (Ki, nM) | EC50 (nM) | Efficacy (%) | Reference |

| This compound | PPARγ | 236 | 458 | 39 | [4] |

| PPARα | 27,000 | - | - | [4] | |

| PPARβ/δ | 27,000 | - | - | [4] | |

| Amorfrutin B | PPARγ | 19 | 73 | 20 | [5][7] |

| PPARα | 2,600 | - | - | [8] | |

| PPARβ/δ | 1,800 | - | - | [8] | |

| Rosiglitazone | PPARγ | 7 | - | 100 | [8] |

| Pioglitazone | PPARγ | 584 | - | - | [4] |

Efficacy is relative to the full agonist rosiglitazone.

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Parameter | Treatment Group | Change vs. Vehicle | Duration | Reference |

| Insulin Resistance (HOMA-IR) | This compound (100 mg/kg/day) | Equal reduction to rosiglitazone | 17 days | [4] |

| Glucose AUC (OGTT) | This compound (100 mg/kg/day) | ↓ 19% | 17 days | [4] |

| Insulin AUC (OGTT) | This compound (100 mg/kg/day) | ↓ 42% | 17 days | [4] |

| Plasma Triglycerides | This compound (100 mg/kg/day) | Strong decrease, comparable to rosiglitazone | 23 days | [4] |

| Plasma Free Fatty Acids | This compound (100 mg/kg/day) | Strong decrease, comparable to rosiglitazone | 23 days | [4] |

| Plasma Insulin | This compound (100 mg/kg/day) | Strong decrease, comparable to rosiglitazone | 23 days | [4] |

| Plasma Glucose | This compound (100 mg/kg/day) | Strong decrease, comparable to rosiglitazone | 23 days | [4] |

| Body Weight Gain (preventive) | This compound (37 mg/kg/day) | ↓ 22% vs. HFD control | 15 weeks | [4] |

Table 3: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Treatment Group | Change vs. Vehicle | Duration | Reference |

| Plasma Insulin | This compound | ↓ 36% | 24 days | [4] |

| Plasma Glucose | This compound | ↓ | 24 days | [4] |

| Plasma Triglycerides | This compound | ↓ | 24 days | [4] |

| Plasma Free Fatty Acids | This compound | ↓ | 24 days | [4] |

| Body Weight | This compound | No significant effect | 3 weeks | [4] |

| Body Weight | Rosiglitazone | ↑ ~30% | 3 weeks | [4] |

Anti-Inflammatory Effects of this compound

Beyond its metabolic benefits, this compound exhibits significant anti-inflammatory properties, which are crucial in the context of metabolic diseases characterized by chronic low-grade inflammation. This compound has been shown to inhibit the activation of key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[2][9]

Inhibition of NF-κB and JAK/STAT Signaling Pathways

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the biological activity of this compound.

PPARγ Competitive Binding Assay (TR-FRET)

This assay quantifies the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the displacement of a fluorescently labeled PPARγ ligand (tracer) by a test compound. A terbium-labeled anti-GST antibody binds to a GST-tagged PPARγ-LBD, and when the fluorescent tracer is bound to the LBD, excitation of the terbium donor results in energy transfer to the tracer acceptor, producing a FRET signal. Unlabeled compounds that bind to the LBD will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged PPARγ-LBD protein

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Terbium-labeled anti-GST antibody

-

Assay buffer

-

Test compound (this compound) and reference compound (e.g., Rosiglitazone)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound and the reference compound in assay buffer.

-

In a 384-well plate, add the test compounds, a mixture of the fluorescent tracer and the terbium-labeled antibody, and the GST-PPARγ-LBD protein.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit a nuclear receptor, leading to the expression of a reporter gene.

Principle: Cells (e.g., HEK293) are transiently transfected with two plasmids: one expressing the PPARγ receptor (or a GAL4-PPARγ-LBD fusion protein) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPAR response elements (PPREs) (or GAL4 upstream activation sequences). If a compound activates PPARγ, the receptor will bind to the PPRE and drive the expression of the reporter gene, which can be quantified by measuring the reporter protein's activity (e.g., luminescence).

Materials:

-

HEK293 cells or other suitable cell line

-

Expression plasmid for PPARγ

-

Reporter plasmid with PPRE-driven luciferase

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound) and reference agonist (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or the reference agonist.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 and maximal efficacy.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of glucose tolerance and insulin sensitivity.

Principle: After a period of fasting, a bolus of glucose is administered orally to the mice. Blood glucose levels are then measured at several time points to determine the rate of glucose clearance. Improved glucose tolerance is indicated by a lower and faster return to baseline glucose levels.

Materials:

-

Male C57BL/6 mice (e.g., on a high-fat diet to induce obesity and insulin resistance)

-

Glucose solution (e.g., 20% dextrose)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, microvettes)

Procedure:

-

House the mice under controlled conditions and acclimate them to handling.

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage for the duration of the study (e.g., 17-23 days).

-

Fast the mice for 4-6 hours before the test, with free access to water.

-

Measure the baseline blood glucose level (t=0) from a tail snip.

-

Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Experimental Workflow for In Vivo Studies

Conclusion

This compound represents a promising, naturally derived compound for the management of metabolic diseases. Its selective PPARγ modulation provides a distinct mechanism of action compared to existing therapies, offering the potential for improved efficacy and a better safety profile. The comprehensive data from in vitro and in vivo studies, supported by detailed experimental protocols, provide a strong foundation for further research and development of this compound as a novel therapeutic agent. Its dual action on metabolic and inflammatory pathways makes it a particularly attractive candidate for treating the complex pathophysiology of type 2 diabetes and the metabolic syndrome.

References

- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits TNF-α-induced NF-κB activation and NF-κB-regulated target gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. UC Davis - Intraperitoneal Insulin Tolerance Test [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. iris.unina.it [iris.unina.it]

- 9. This compound inhibits TNF-α induced JAK/STAT signaling, cell survival and proliferation of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amorfrutin Compounds: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorfrutins, a class of natural products isolated from edible plants such as Amorpha fruticosa and Glycyrrhiza foetida, have emerged as promising therapeutic agents, particularly in the context of metabolic diseases. These isoprenoid-substituted benzoic acid derivatives exhibit potent and selective partial agonism for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of amorfrutin compounds. It details their mechanism of action as Selective PPARγ Modulators (SPPARγMs), presenting quantitative data on their binding affinities and activation potential. Furthermore, this document includes detailed experimental protocols for key assays and visual diagrams of relevant signaling pathways and workflows to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Amorfrutins are characterized by a 2-hydroxybenzoic acid core substituted with isoprenyl and phenyl moieties. The variations in these substitutions give rise to different amorfrutin analogues, with amorfrutin A and amorfrutin B being the most extensively studied.[1]

Key Structural Features:

-

Core: 2-hydroxybenzoic acid

-

Substituents: Isoprenoid chains (e.g., prenyl in this compound, geranyl in amorfrutin B) and a phenethyl group.[1][2]

These structural characteristics contribute to their lipophilicity and ability to interact with the ligand-binding domain of nuclear receptors.

Table 1: Physicochemical Properties of this compound and B

| Property | This compound (Amorfrutin 1) | Amorfrutin B |

| Molecular Formula | C₂₁H₂₄O₄[2] | C₂₆H₃₂O₄[3] |

| Molecular Weight | 340.4 g/mol [2] | 408.5 g/mol [3] |

| CAS Number | 80489-90-3[4] | 78916-42-4[3] |

| Appearance | Solid[4] | Solid[3] |

| Solubility | Soluble in DMSO, Ethanol, Methanol[4] | Soluble in DMSO, Ethanol[3] |

| Natural Sources | Amorpha fruticosa, Glycyrrhiza foetida, Glycyrrhiza acanthocarpa, Cajanus cajan[2][5] | Amorpha fruticosa, Glycyrrhiza foetida[3][5] |

Mechanism of Action: Selective PPARγ Modulation

Amorfrutins exert their primary biological effects through the selective activation of PPARγ, a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[5][6]

Binding to the PPARγ Ligand-Binding Domain (LBD)

Amorfrutins bind with high affinity to the ligand-binding pocket of PPARγ.[1][7] This interaction stabilizes a conformation of the receptor that facilitates the recruitment of coactivators and the dissociation of corepressors, leading to the transcriptional regulation of target genes.[6] The carboxyl group and hydrophobic side chains of amorfrutins are crucial for this high-affinity binding.[1]

Partial Agonism and Selective Gene Expression

Unlike full agonists like thiazolidinediones (TZDs), amorfrutins act as partial agonists of PPARγ.[1][2] This results in a distinct and more selective gene expression profile.[6] They effectively induce the expression of genes involved in insulin sensitization while having a lesser effect on genes promoting adipogenesis, which is associated with side effects like weight gain observed with full agonists.[6][8]

Signaling Pathway of Amorfrutin-Mediated PPARγ Activation

Caption: Amorfrutin activates the PPARγ-RXR heterodimer, leading to target gene transcription.

Quantitative Pharmacological Data

The potency and selectivity of amorfrutins have been quantified through various in vitro assays. Amorfrutin B, in particular, demonstrates a remarkably high affinity for PPARγ, comparable to the synthetic drug rosiglitazone.[1][3]

Table 2: PPAR Binding Affinities and Activation Data

| Compound | PPARγ Kᵢ (nM) | PPARα Kᵢ (µM) | PPARβ/δ Kᵢ (µM) | PPARγ EC₅₀ (nM) | PPARγ Max Activation (% of Rosiglitazone) |

| This compound (1) | 236[6] | 27[6] | 27[6] | 458[9] | 39%[9] |

| Amorfrutin 2 | 287[9] | 25[9] | 17[9] | 1200[9] | 30%[9] |

| Amorfrutin 4 | 354[6] | 25[6] | 17[6] | - | 15%[6] |

| Amorfrutin B | 19[1] | 2.6[1] | 1.8[1] | 73[9] | 25%[9] |

| Rosiglitazone | 7[9] | - | - | 2[9] | 100%[9] |

| Pioglitazone | 584[6] | - | - | - | - |

Kᵢ values represent the dissociation constant for binding. EC₅₀ values represent the concentration for 50% of maximal activation.

Table 3: Coregulator Interaction Data

| Compound | NCoR Corepressor Dissociation IC₅₀ (nM) | NCoR Inhibition Efficacy (% of Rosiglitazone) |

| This compound (1) | 51[9] | 75%[9] |

| Amorfrutin B | 60[9] | 61%[9] |

| Amorfrutin 2 | 318[9] | 85%[9] |

| Rosiglitazone | 64[9] | 100%[9] |

IC₅₀ values represent the concentration for 50% inhibition of NCoR binding.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay quantitatively determines the binding affinity of amorfrutins to the PPARγ Ligand-Binding Domain (LBD).

Objective: To determine the dissociation constant (Kᵢ) of a test compound for PPARγ.

Principle: The assay measures the displacement of a fluorescently labeled ligand (tracer) from the PPARγ-LBD by a competitive test compound. This displacement leads to a decrease in the FRET signal between a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and the fluorescent tracer.

Materials:

-

LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay Kit (contains GST-PPARγ-LBD, Tb-anti-GST antibody, Fluormone™ Pan-PPAR Green tracer)

-

Test compounds (Amorfrutins)

-

Assay buffer

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of the test compound (amorfrutin) in the assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Prepare a mixture of the Fluormone™ tracer and the Tb-anti-GST antibody in the assay buffer.

-

Add the GST-PPARγ-LBD to the tracer/antibody mixture.

-

Dispense the final mixture into the wells containing the test compound.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

-

Calculate the emission ratio (520/495) and plot the results against the test compound concentration to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Workflow: TR-FRET Binding Assay

Caption: Workflow for determining amorfrutin binding affinity using a TR-FRET assay.

Reporter Gene Assay for PPARγ Activation

This cell-based assay measures the ability of amorfrutins to activate the transcriptional activity of PPARγ.

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximal efficacy of a test compound for PPARγ activation.

Principle: The assay utilizes a host cell line (e.g., HEK293H) engineered to express a fusion protein of the GAL4 DNA-binding domain and the PPARγ-LBD. These cells also contain a reporter gene (e.g., β-lactamase or luciferase) under the control of an upstream activator sequence recognized by GAL4. Activation of the PPARγ-LBD by a ligand like amorfrutin leads to the expression of the reporter gene, which can be quantified.[2]

Materials:

-

HEK293H cells stably expressing a GAL4-PPARγ-LBD fusion and a β-lactamase reporter gene (e.g., GeneBLAzer® PPARγ DA Assay)

-

Cell culture medium and reagents

-

Test compounds (Amorfrutins)

-

Positive control (e.g., Rosiglitazone)

-

β-lactamase substrate

-

96-well cell culture plates

-

Fluorescence plate reader

Procedure:

-

Seed the HEK293H cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of the test compound (amorfrutin) and the positive control in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells for 16-24 hours at 37°C in a CO₂ incubator.

-

Add the β-lactamase substrate to each well.

-

Incubate at room temperature for 2 hours.

-

Measure the fluorescence at the appropriate wavelengths for the cleaved and uncleaved substrate.

-

Calculate the ratio of cleaved to uncleaved substrate to determine the level of reporter gene expression.

-

Plot the response against the compound concentration to determine the EC₅₀ and maximal activation.

In Vivo Efficacy in High-Fat Diet (HFD)-Induced Obese Mice

This animal model is used to evaluate the anti-diabetic and metabolic effects of amorfrutins in a physiological context of insulin resistance.[6]

Objective: To assess the effects of amorfrutin treatment on insulin sensitivity, glucose tolerance, and other metabolic parameters in an in vivo model of diet-induced obesity.

Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[6]

Procedure:

-

Induction of Obesity: Weanling mice are fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance. A control group is fed a standard low-fat diet.

-

Treatment: Obese mice are randomly assigned to treatment groups: vehicle control, positive control (e.g., rosiglitazone), and amorfrutin (e.g., 100 mg/kg/day administered via oral gavage).

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Tests:

-

Oral Glucose Tolerance Test (OGTT): After a fasting period, mice are given an oral glucose load. Blood glucose levels are measured at several time points to assess glucose disposal.

-

Insulin Tolerance Test (ITT): Mice are injected with insulin, and blood glucose levels are monitored to assess insulin sensitivity.

-

-

Terminal Endpoint Analysis: At the end of the treatment period (e.g., 21-28 days), mice are euthanized. Blood is collected for analysis of plasma insulin, triglycerides, and inflammatory markers. Tissues such as the liver and adipose tissue are collected for gene expression analysis.

Synthesis Overview

The chemical synthesis of amorfrutins has been achieved through various strategies, often involving convergent approaches. Key synthetic methodologies include Diels-Alder reactions and anionic cascade cyclizations to construct the core resorcinol structure, followed by the introduction of the isoprenoid and phenethyl side chains.[7] These synthetic routes provide access to larger quantities of pure amorfrutins and their analogues for extensive preclinical and clinical evaluation.

Conclusion and Future Directions

Amorfrutin compounds represent a promising class of natural products for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Their unique profile as selective partial agonists of PPARγ offers the potential for effective insulin sensitization with a reduced risk of the side effects associated with full PPARγ agonists. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of amorfrutins, optimize their structures for improved efficacy and pharmacokinetic properties, and advance them through the drug development pipeline. Future research should focus on long-term efficacy and safety studies, as well as the exploration of amorfrutins for other PPARγ-related indications, such as non-alcoholic fatty liver disease and certain inflammatory conditions.

References

- 1. Amorfrutins Relieve Neuropathic Pain through the PPARγ/CCL2 Axis in CCI Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amorfrutins are potent antidiabetic dietary natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of Amorfrutins and Derivatives via Tandem Diels–Alder and Anionic Cascade Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.unina.it [iris.unina.it]

- 9. Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells [thno.org]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Amorfrutin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amorfrutin A, a prenylated bibenzyl natural product, has garnered significant attention for its potential pharmacological activities, including its role as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and delves into its putative biosynthetic pathway. Drawing upon evidence from related biosynthetic systems, we propose a multi-enzyme pathway involving a bibenzyl synthase and a subsequent prenylation step. This guide also compiles available quantitative data on this compound content in its source plants and presents detailed experimental protocols to facilitate further research into its biosynthesis and production.

Natural Sources of this compound

This compound has been primarily isolated from two plant species belonging to the Fabaceae family:

-

Amorpha fruticosa L. (Desert False Indigo): The fruits of this shrub are a significant source of this compound.[1] Various parts of the plant, including leaves and stems, are also reported to contain amorfrutins, although quantitative data for these parts are less readily available.[2][3]

-

Glycyrrhiza foetida Desf. (a species of licorice): The roots and aerial parts of this plant have been identified as sources of a variety of amorfrutin derivatives, including this compound.[4][5][6][7][8]

While these are the principal confirmed sources, related prenylated bibenzyls have been discovered in other plant families, suggesting that the biosynthetic machinery for such compounds may be more widespread.[9][10]

Quantitative Analysis of this compound in Plant Material

The concentration of this compound can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. A summary of available quantitative data is presented in Table 1.

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Reference |

| Amorpha fruticosa | Fruits | This compound | 0.54 - 3.52 | [1] |

| Amorpha fruticosa | Fruits | Amorfrutin B | 0.64 - 4.63 | [1] |

| Amorpha fruticosa | Fruits | 2-carboxy-3,5-dihydroxy-4-geranylbibenzyl | 1.31 - 7.43 | [1] |

| Amorpha fruticosa | Leaves | Total Analytical Constituents (including amorfrutins) | 10.86 - 18.84 (depending on maturity) | [11] |

| Glycyrrhiza foetida | Aerial Parts | This compound | Presence confirmed, not quantified | [6][7][8] |

| Glycyrrhiza foetida | Roots | Amorfrutins | Reported as abundant, no specific data for this compound | [2] |

Table 1: Quantitative Data of this compound and Related Compounds in Natural Sources. This table summarizes the reported concentrations of this compound and its close derivatives in different plant materials.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated in its native plant sources, a scientifically sound hypothesis can be constructed based on the biosynthesis of structurally related bibenzyls and the general principles of plant natural product biosynthesis. The proposed pathway involves two key stages: the formation of the bibenzyl scaffold and the subsequent prenylation.

Formation of the Bibenzyl Backbone

The bibenzyl structure of this compound is likely synthesized by a bibenzyl synthase (BBS) , a type III polyketide synthase (PKS).[6][11][12] This enzyme would catalyze the condensation of a dihydro-cinnamoyl-CoA starter unit with three molecules of malonyl-CoA, followed by cyclization and aromatization to form a bibenzyl core.

The proposed steps are as follows:

-

Starter Unit Formation: The phenylpropanoid pathway provides a C6-C3 starter unit, likely dihydro-p-coumaroyl-CoA. This would be formed from p-coumaric acid via the action of a 4-coumarate:CoA ligase (4CL) and a subsequent reduction.[6]

-

Polyketide Chain Extension: The bibenzyl synthase iteratively condenses the dihydro-p-coumaroyl-CoA starter unit with three molecules of malonyl-CoA.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C6-C1 Claisen condensation and subsequent aromatization to yield the bibenzyl scaffold.[7]

Prenylation of the Bibenzyl Scaffold

The final step in the biosynthesis of this compound is the attachment of a geranyl pyrophosphate (GPP) moiety to the bibenzyl core. This reaction is catalyzed by a prenyltransferase (PT) .[13][14][15][16] Plant aromatic prenyltransferases are often membrane-bound enzymes and exhibit specificity for both the aromatic acceptor and the prenyl donor.

The proposed step is as follows:

-

Geranylation: A specific aromatic prenyltransferase catalyzes the electrophilic addition of the geranyl group from GPP to the bibenzyl scaffold at the C-4 position of the resorcinol ring.

Experimental Protocols

This section provides detailed methodologies for key experiments required to investigate the biosynthesis of this compound.

Extraction and Quantification of this compound from Plant Material

This protocol outlines a standard procedure for the extraction and subsequent quantification of this compound using High-Performance Liquid Chromatography with a Diode Array Detector and Mass Spectrometry (HPLC-DAD-MS).[1][17][18]

Materials:

-

Dried and powdered plant material (fruits, leaves, stems, or roots)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

This compound analytical standard

-

Hypersil BDS C18 column (or equivalent)

-

HPLC-DAD-MS system

Procedure:

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol and vortex thoroughly.

-

Sonication-assisted extraction: Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of methanol and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-DAD-MS Analysis:

-

Column: Hypersil BDS C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Gradient Program: A typical gradient could be: 0-5 min, 35% B; 5-20 min, 35-100% B; 20-25 min, 100% B; 25-26 min, 100-35% B; 26-30 min, 35% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

DAD Detection: Monitor at wavelengths relevant for amorfrutins (e.g., 270 nm and 305 nm).

-

MS Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor for the [M-H]⁻ ion of this compound (m/z 423.21).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC-DAD-MS system to generate a calibration curve by plotting peak area against concentration.

-

Inject the plant extract samples and determine the peak area of this compound.

-

Calculate the concentration of this compound in the samples using the calibration curve.

-

Isolation and Activity Assay of a Putative Bibenzyl Synthase

This protocol describes the heterologous expression of a candidate bibenzyl synthase gene in E. coli and a subsequent in vitro activity assay.[19][20][21]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector with a His-tag)

-

Candidate bibenzyl synthase cDNA cloned into the expression vector

-

LB medium and appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5)

-

Dihydro-p-coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

HPLC system

Procedure:

-

Heterologous Expression and Protein Purification:

-

Transform the E. coli expression strain with the plasmid containing the candidate bibenzyl synthase gene.

-

Inoculate a starter culture and grow overnight.

-

Inoculate a larger culture with the starter culture and grow to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate at a lower temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Desalt the purified protein into a suitable storage buffer.

-

-

Enzyme Activity Assay:

-

Set up the reaction mixture in a microcentrifuge tube:

-

100 µL of reaction buffer

-

10 µL of purified enzyme (e.g., 1-5 µg)

-

5 µL of dihydro-p-coumaroyl-CoA solution (e.g., 100 µM final concentration)

-

5 µL of malonyl-CoA solution (e.g., 300 µM final concentration)

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the bibenzyl product. Compare the retention time and mass spectrum with an authentic standard if available.

-

Isolation of Plant Microsomal Proteins for Prenyltransferase Assays

Plant aromatic prenyltransferases are often membrane-bound. This protocol outlines a method for the isolation of microsomal membrane fractions from plant tissue.[12][13][14][15][16]

Materials:

-

Fresh plant tissue (e.g., young leaves or roots)

-

Liquid nitrogen

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM sucrose, 10% glycerol, 20 mM EDTA, 10 mM ascorbic acid, protease inhibitor cocktail)

-

Two-phase partitioning solutions (Dextran T-500 and Polyethylene glycol 3350)

-

Resuspension buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)

Procedure:

-

Homogenization:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

-

Differential Centrifugation:

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and chloroplasts.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.

-

-

Aqueous Two-Phase Partitioning (for higher purity):

-

Resuspend the microsomal pellet in a buffer containing Dextran and PEG.

-

Mix thoroughly and centrifuge to separate the phases. The upper phase is enriched in plasma membranes, while the lower phase contains other endomembranes.

-

Collect the desired phase and dilute with resuspension buffer.

-

Pellet the membrane vesicles by ultracentrifugation.

-

-

Solubilization (for enzyme assays):

-

Resuspend the final membrane pellet in a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 or 0.5% DDM) to solubilize the membrane proteins.

-

Incubate on ice with gentle agitation.

-

Centrifuge at high speed to pellet any insoluble material. The supernatant contains the solubilized membrane proteins.

-

Conclusion and Future Directions

The study of this compound's natural sources and biosynthesis is an active area of research with significant implications for drug development and biotechnology. While the primary plant sources have been identified, a more comprehensive quantitative analysis across different plant parts and growth conditions is warranted. The proposed biosynthetic pathway, involving a bibenzyl synthase and a prenyltransferase, provides a solid framework for future research. The immediate next steps should focus on the identification, cloning, and characterization of the specific enzymes from Amorpha fruticosa and Glycyrrhiza foetida. The successful elucidation of this pathway will not only deepen our understanding of plant specialized metabolism but also open the door to the heterologous production of this compound and its derivatives in microbial systems, offering a sustainable and scalable alternative to extraction from natural sources. The experimental protocols provided in this guide offer a starting point for researchers aiming to contribute to this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Amorpha fruticosa – A Noxious Invasive Alien Plant in Europe or a Medicinal Plant against Metabolic Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wildflower.org [wildflower.org]

- 4. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, mechanism and function of prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites from Aerial Parts of Glycyrrhiza foetida as Modulators of Targets Related to Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPARα/γ-Targeting Amorfrutin Phytocannabinoids from Aerial Parts of Glycyrrhiza foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolites from Aerial Parts of Glycyrrhiza foetida as Modulators of Targets Related to Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 10. Structure, catalysis, and inhibition mechanism of prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchwithrutgers.com [researchwithrutgers.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. US8927268B2 - Rapid membrane isolation method for animal and plant samples - Google Patents [patents.google.com]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. repositum.tuwien.at [repositum.tuwien.at]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Amorfrutin A: A Deep Dive into its Regulatory Role in Glucose and Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amorfrutin A, a natural product isolated from the edible parts of legumes such as Glycyrrhiza foetida and Amorpha fruticosa, has emerged as a promising therapeutic agent for metabolic diseases.[1][2] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from key studies and detailed experimental protocols. Its unique properties as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator distinguish it from existing therapies, offering potential for the treatment of type 2 diabetes and metabolic syndrome with a favorable side-effect profile.[3][4]

Core Mechanism of Action: Selective PPARγ Modulation

The primary mechanism through which this compound exerts its effects on glucose and lipid metabolism is by binding to and activating PPARγ, a nuclear receptor that is a master regulator of these processes.[1][3][4] Unlike full agonists like thiazolidinediones (TZDs), which can lead to undesirable side effects such as weight gain and fluid retention, amorfrutins act as selective PPARγ modulators (SPPARγMs).[3][4] This selective activation leads to a distinct gene expression profile that promotes insulin sensitivity and improves dyslipidemia without stimulating excessive fat storage.[1][3][4]

Signaling Pathway of this compound-mediated PPARγ Activation

Caption: this compound activates PPARγ, leading to the regulation of target genes involved in metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its analogs.

Table 1: In Vitro Binding Affinities and Activation of PPAR Subtypes

| Compound | PPARγ Binding Affinity (Ki, nM) | PPARγ Activation (% of Rosiglitazone) | PPARα Binding Affinity (Ki, nM) | PPARβ/δ Binding Affinity (Ki, nM) | Reference(s) |

| This compound | 236 - 354 | 15 - 39% | Micromolar range | Micromolar range | [1][5] |

| Amorfrutin B | Low nanomolar | Not specified | Micromolar range | Micromolar range | [5] |

| Pioglitazone | 584 | Not specified | Not specified | Not specified | [1] |

| Rosiglitazone | Not specified | 100% (Reference) | Not specified | Not specified | [1][4] |

Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Disease

| Parameter | Animal Model | Treatment | Outcome | Reference(s) |

| Glucose Metabolism | ||||

| Insulin Resistance (HOMA-IR) | Diet-Induced Obese (DIO) Mice | 100 mg/kg/day Amorfrutin 1 for 17 days | Equal reduction to rosiglitazone | [4] |

| Glucose Tolerance (OGTT) | DIO Mice | 100 mg/kg/day Amorfrutin 1 for 17 days | 19% decrease in glucose AUC | [4] |

| Insulin Sensitivity (IPIST) | DIO Mice | 100 mg/kg/day Amorfrutin 1 for 23 days | 14% increase in glucose AUCi | [4] |

| Plasma Glucose | db/db Mice | Amorfrutin 1 treatment for 24 days | Significant decrease | [4] |

| Plasma Insulin | db/db Mice | Amorfrutin 1 treatment for 24 days | 36% decrease (stronger than rosiglitazone's 19% decrease) | [4] |

| Lipid Metabolism | ||||

| Plasma Triglycerides | DIO Mice | 100 mg/kg/day Amorfrutin 1 | Strong decrease, comparable to rosiglitazone | [4] |

| Plasma Free Fatty Acids | DIO Mice | 100 mg/kg/day Amorfrutin 1 | Strong decrease, comparable to rosiglitazone | [4] |

| Liver Triglycerides | DIO Mice | Amorfrutin 1 treatment | ~50% reduction (in contrast to rosiglitazone) | [4] |

| Body Weight | ||||

| Body Weight Gain | DIO Mice | 37 mg/kg/day Amorfrutin 1 for 15 weeks | 22% reduction in HFD-induced weight gain | [4] |

| Body Weight | db/db Mice | Amorfrutin 1 treatment for 3 weeks | No significant effect (in contrast to ~30% increase with rosiglitazone) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

PPARγ Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).

-

Materials:

-

Human recombinant PPARγ-LBD (often GST-tagged)

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)

-

Test compound (this compound) and positive control (e.g., Rosiglitazone)

-

Assay buffer

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in DMSO.

-

In a 384-well plate, add the test compound, positive control, or DMSO (for no-compound control).

-

Add a pre-mixed solution of PPARγ-LBD and the terbium-labeled anti-GST antibody to each well.

-

Incubate for a specified time (e.g., 1 hour) at room temperature to allow for antibody-protein binding.

-

Add the fluorescently labeled PPARγ ligand to all wells.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

-

Calculate the emission ratio (520 nm / 495 nm). A decrease in the ratio indicates displacement of the fluorescent ligand by the test compound.

-

Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PPARγ Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activation of PPARγ by a test compound.

-

Materials:

-

HEK293 cells

-

Expression plasmid for a GAL4-PPARγ-LBD fusion protein

-

Reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and serum

-

Test compound (this compound) and positive control (e.g., Rosiglitazone)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

-

-

Procedure:

-

Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the GAL4-PPARγ-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity (e.g., to a co-transfected Renilla luciferase control or total protein concentration).

-

Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

-

In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice

This protocol describes the induction of obesity and subsequent treatment with this compound to evaluate its anti-diabetic effects.

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old.

-

Diet:

-

Control group: Low-fat diet (LFD; ~10% kcal from fat)

-

Obese group: High-fat diet (HFD; 45-60% kcal from fat)

-

-

Procedure:

-

Induction of Obesity: Feed mice the HFD for 10-12 weeks to induce obesity, insulin resistance, and hyperglycemia. Monitor body weight weekly.

-

Treatment:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle to the HFD-fed mice via oral gavage daily for the duration of the study (e.g., 4-8 weeks).

-

Include a positive control group treated with a known anti-diabetic drug (e.g., Rosiglitazone).

-

-

Monitoring:

-

Continue to monitor body weight and food intake.

-

Perform metabolic tests such as the Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) at baseline and at the end of the treatment period.

-

At the end of the study, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.

-

Collect tissues (e.g., liver, adipose tissue) for gene expression analysis and histology.

-

-

Oral Glucose Tolerance Test (OGTT)

The OGTT assesses the ability of the body to clear a glucose load from the bloodstream.

-

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.

-

Administer a 2 g/kg body weight glucose solution orally via gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

-

Adipocyte Differentiation and Gene Expression Analysis

This protocol is used to study the effect of this compound on the differentiation of preadipocytes and the expression of key metabolic genes.

-

Cell Line: 3T3-L1 preadipocytes.

-

Procedure:

-

Differentiation:

-

Culture 3T3-L1 cells to confluence.

-

Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

-

After 2-3 days, replace the induction medium with a maintenance medium containing insulin.

-

Replenish the maintenance medium every 2-3 days until the cells are fully differentiated (typically 8-10 days), characterized by the accumulation of lipid droplets.

-

-

Treatment: Treat the differentiating or mature adipocytes with various concentrations of this compound or a vehicle control.

-

Gene Expression Analysis:

-

After the treatment period, harvest the cells and extract total RNA.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform quantitative real-time PCR (qPCR) to measure the expression levels of target genes involved in glucose and lipid metabolism (e.g., Slc2a4 (GLUT4), Fabp4, Adipoq) and adipogenesis markers.

-

Normalize the expression of target genes to a housekeeping gene (e.g., Actb).

-

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a metabolic regulator like this compound.

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for the management of type 2 diabetes and other metabolic disorders. Its action as a selective PPARγ modulator allows for the beneficial effects on glucose and lipid metabolism, such as improved insulin sensitivity and reduced plasma lipids, without the adverse side effects associated with full PPARγ agonists.[1][4][5] The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its analogs as a new class of anti-diabetic drugs.

References

The Anticancer Potential of Amorfrutin A: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Mechanisms, Preclinical Data, and Experimental Protocols

Amorfrutin A, a natural product first isolated from the fruit of Amorpha fruticosa, is emerging as a promising candidate in oncology research.[1] This prenylated benzoic acid derivative has demonstrated significant bioactivity, notably its potential to modulate key signaling pathways implicated in tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms, present available quantitative data, detail essential experimental protocols, and visualize the complex signaling networks it influences.

Molecular Mechanisms of Action

This compound exerts its anticancer effects through a multi-targeted approach, primarily by interfering with critical signaling cascades that control cell proliferation, survival, and inflammation. The principal pathways identified are the STAT3, NF-κB, and PPARγ signaling networks.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been identified as a potent inhibitor of STAT3 activation.[1]

Studies have shown that this compound can significantly inhibit the phosphorylation and subsequent nuclear translocation of STAT3 induced by tumor necrosis factor-alpha (TNF-α) in cancer cells.[1] Its inhibitory action extends upstream, targeting key kinases such as Janus-activated kinase 1 (JAK1), JAK2, and Src.[1] By blocking these upstream activators, this compound effectively shuts down the entire STAT3 signaling cascade. Downstream consequences of this inhibition include an increase in the expression of tumor suppressor proteins like p53 and cell cycle inhibitors p21 and p27, leading to cell cycle arrest in the G1 phase and a reduction in the levels of various oncogenic proteins.[1]

Suppression of the NF-κB Pathway

The nuclear factor-κB (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, immunity, and cell survival.[2] Its constitutive activation is a hallmark of many cancers, where it drives the expression of genes that protect tumor cells from apoptosis and promote inflammation, invasion, and angiogenesis.[3][4]

This compound has been identified as a potent inhibitor of NF-κB activation.[2] It acts by suppressing the TNF-α-induced degradation of IκBα, the primary inhibitor of NF-κB. By stabilizing IκBα, this compound prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its DNA-binding activity.[2] This leads to the downregulation of a wide array of NF-κB target genes crucial for cancer progression, including those involved in anti-apoptosis (cIAP-1, FLIP), proliferation (COX-2, Cyclin D1), invasion (MMP-9), and angiogenesis (VEGF).[2] Consequently, this compound can sensitize cancer cells to TNF-α-induced apoptosis.[2]

Modulation of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that functions as a key regulator of lipid metabolism and adipogenesis.[5] Beyond its metabolic roles, PPARγ activation has been shown to have antiproliferative, pro-apoptotic, and anti-angiogenic effects in various cancer types, suggesting it can function as a tumor suppressor.[6][7]

Amorfrutins are recognized as potent and selective PPARγ modulators (SPPARγMs).[5][8] Unlike full agonists, which can sometimes lead to undesirable side effects, partial agonists or modulators like this compound offer a potentially safer therapeutic profile.[8] By binding to and partially activating PPARγ, this compound can induce cell cycle arrest and apoptosis in cancer cells.[6] This modulation represents a distinct and complementary mechanism to its direct inhibition of pro-inflammatory pathways like STAT3 and NF-κB.

Quantitative Data on Cytotoxic Activity

The cytotoxic and antiproliferative effects of Amorfrutins have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While specific IC50 values for this compound are not detailed in the abstracts of the provided search results, studies confirm its significant inhibitory effects.[1] For comparative purposes, data for the structurally related Amorfrutin C are presented below.

Table 1: In Vitro Activity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Result |

|---|---|---|

| HeLa | Cervical Carcinoma | Significant Inhibition Observed[1] |

| SK-Hep1 | Liver Carcinoma | Significant Inhibition Observed[1] |

| MDA-MB-231 | Breast Adenocarcinoma | Significant Inhibition Observed[1] |

| HCT116 | Colorectal Carcinoma | Significant Inhibition Observed[1] |

Table 2: In Vitro Activity of Amorfrutin C Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

|---|---|---|

| HT-29 | Colorectal Carcinoma | ~8-16 |

| T84 | Colorectal Carcinoma | ~8-16 |

| PC-3 | Prostate Cancer | ~8-16 |

| MCF7 | Breast Cancer | ~8-16 |

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. This section details the standard protocols for key assays used to investigate the anticancer potential of compounds like this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells utilize mitochondrial NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight in a humidified atmosphere (37°C, 5% CO2) to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the culture medium and add a solubilization agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of the resulting solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.

Protein Expression Analysis (Western Blot)

Western blotting, or immunoblotting, is a core technique used to detect and quantify the expression levels of specific proteins in a complex biological sample. It is essential for validating the molecular effects of this compound on signaling proteins like STAT3, p53, and IκBα.

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid membrane, and then probed with antibodies specific to the target protein.

Protocol:

-

Sample Preparation: Lyse treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis (SDS-PAGE): Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate them by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using electroblotting.

-

Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-IκBα) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH) to compare expression levels across samples.

In Vivo Antitumor Efficacy (Xenograft Model)

Animal models are critical for evaluating the therapeutic efficacy and safety of a drug candidate in a living organism. The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model.

Principle: Human tumor cells are implanted subcutaneously into immunodeficient mice (e.g., NSG or nude mice). After tumors are established, mice are treated with the test compound, and tumor growth is monitored over time to assess antitumor activity.

Protocol:

-

Cell Preparation: Harvest human cancer cells (e.g., HeLa) from culture, wash with sterile PBS, and resuspend in a serum-free medium, often mixed 1:1 with Matrigel to support tumor formation.[1]

-

Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each immunodeficient mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length × width²) / 2.

-

Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule and duration.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry) to confirm the on-target effects of the drug.

Conclusion and Future Directions

This compound presents a compelling profile as a potential anticancer agent, characterized by its ability to modulate multiple, critical oncogenic signaling pathways including STAT3 and NF-κB, as well as the tumor-suppressive PPARγ pathway. Preclinical evidence demonstrates its capacity to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress tumor growth in vivo.[1]

For drug development professionals, this compound serves as a promising lead compound. Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is essential.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts to synthesize analogs could optimize potency, selectivity, and drug-like properties.

-

Combination Therapies: Investigating the synergistic potential of this compound with existing chemotherapies or targeted agents could reveal more effective treatment regimens.

-

Biomarker Discovery: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient stratification in future clinical trials.

The multi-targeted nature of this compound suggests it may be particularly effective in overcoming the resistance mechanisms that often plague single-target therapies, making it a valuable candidate for further development in the oncology pipeline.

References

- 1. This compound inhibits TNF-α induced JAK/STAT signaling, cell survival and proliferation of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amorfrutin C Induces Apoptosis and Inhibits Proliferation in Colon Cancer Cells through Targeting Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Amorfrutin A and the Nuclear Receptor PPARγ: A Technical Guide to a Selective Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a master regulator of adipogenesis, lipid metabolism, and glucose homeostasis, making it a key therapeutic target for type 2 diabetes. However, full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are associated with significant side effects, including weight gain, fluid retention, and bone fractures. This has spurred the search for Selective PPARγ Modulators (SPPARγMs) that can dissociate the therapeutic benefits from the adverse effects. Amorfrutins, a class of natural products isolated from plants like Amorpha fruticosa and Glycyrrhiza foetida, have emerged as potent and selective PPARγ partial agonists. This technical guide provides an in-depth analysis of the interaction between Amorfrutin A and PPARγ, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis: Binding Affinity and Efficacy

Amorfrutins bind to PPARγ with high affinity and act as partial agonists. Their selectivity for PPARγ over other subtypes (PPARα and PPARβ/δ) is a key characteristic. The following tables summarize the binding affinities (Ki or Kd), the concentration for 50% of maximal effect (EC50), and the maximal efficacy relative to the full agonist rosiglitazone.

Table 1: PPARγ Binding Affinity and Functional Activity of Amorfrutins and Reference Compounds.

| Compound | Type | Ki / Kd (nM) for PPARγ | EC50 (nM) for PPARγ | Max. Efficacy / Activation (%) vs. Rosiglitazone |

|---|---|---|---|---|

| This compound (1) | Natural Partial Agonist | 236[1] | 458[1] | 39[1] |

| Amorfrutin B | Natural Partial Agonist | 19[2] | 73[3] | 24[2] |

| Amorfrutin 2 | Natural Partial Agonist | 287[1] | 1200[1] | 15[1] |

| Rosiglitazone | Synthetic Full Agonist | 40[2] | 50[2] | 100 (Reference)[2] |

| Pioglitazone | Synthetic Full Agonist | 584[4] | Not Reported | Not Reported |

Table 2: PPAR Subtype Selectivity of Amorfrutins.

| Compound | Ki / Kd (nM) for PPARα | Ki / Kd (nM) for PPARβ/δ | Selectivity for PPARγ vs. α | Selectivity for PPARγ vs. β/δ |

|---|---|---|---|---|

| This compound (1) | 27,000[1] | 27,000[1] | ~114-fold | ~114-fold |

| Amorfrutin B | 2,600[5] | 1,800[5] | ~137-fold | ~95-fold |

| Amorfrutin 2 | 25,000[1] | 17,000[1] | ~87-fold | ~59-fold |

Mechanism of Action: Selective PPARγ Modulation

This compound functions as a Selective PPARγ Modulator (SPPARγM). Unlike full agonists, which induce a maximal conformational change in the receptor, this compound induces a distinct conformation that leads to selective gene expression.[6][7]

Structural Basis of Interaction

Crystal structure analysis reveals that amorfrutins bind to the Ligand Binding Domain (LBD) of PPARγ.[2][8] They primarily interact with and stabilize helix H3 and the β-sheet region of the binding pocket.[2][4] Crucially, they do not establish contact with helix H12, the component of the Activation Function 2 (AF-2) domain that is critical for the recruitment of many coactivators and is fully stabilized by full agonists like rosiglitazone.[2][8] This alternative binding mode is characteristic of partial agonists and is central to their unique biological profile.

Signaling Pathway

The binding of this compound to PPARγ initiates a cascade of events leading to the transcription of a specific subset of target genes. A key event is the inhibition of Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Serine 273.[1][7] This phosphorylation is associated with the dysregulation of insulin-sensitizing genes in obesity. By blocking this phosphorylation, amorfrutins can improve insulin sensitivity without activating the full spectrum of PPARγ targets that lead to side effects.[1]

Caption: this compound signaling pathway via PPARγ.

Experimental Protocols

The characterization of this compound's interaction with PPARγ relies on a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Competitive Radioligand/TR-FRET Binding Assay

This assay quantifies the affinity of a test compound (this compound) for the PPARγ Ligand Binding Domain (LBD) by measuring its ability to displace a high-affinity fluorescently-labeled ligand.

-

Objective: To determine the binding affinity (Ki or Kd) of this compound for PPARγ.

-

Materials:

-

Recombinant purified human PPARγ-LBD.

-

A fluorescent tracer ligand with known high affinity for PPARγ.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) compatible antibody (e.g., anti-GST-Europium cryptate).

-

Assay buffer (e.g., PBS with 0.01% BSA).

-

Test compound (this compound) and reference compounds (Rosiglitazone) in serial dilutions.

-

384-well microplates.

-

-

Procedure:

-

Add a fixed concentration of PPARγ-LBD, the fluorescent tracer, and the FRET-paired antibody to each well of the microplate.

-